molecular formula C9H7BrN2O B14805921 3-Bromo-5-cyclopropoxypicolinonitrile

3-Bromo-5-cyclopropoxypicolinonitrile

Cat. No.: B14805921
M. Wt: 239.07 g/mol
InChI Key: XTMQKJNIWRDQQR-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropoxypicolinonitrile is an organic compound with the molecular formula C9H7BrN2O It is a derivative of picolinonitrile, featuring a bromine atom at the 3-position and a cyclopropoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyclopropoxypicolinonitrile typically involves the following steps:

    Starting Material: The synthesis begins with picolinonitrile as the starting material.

    Bromination: The bromination of picolinonitrile at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclopropoxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropoxypicolinonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions may involve the use of bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-cyclopropoxypicolinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropoxy group contribute to its reactivity and binding affinity with target molecules. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluoropicolinonitrile: This compound has a fluorine atom instead of a cyclopropoxy group at the 5-position.

    3-Bromo-5-nitropicolinonitrile: This compound features a nitro group at the 5-position.

    3-Bromo-5-chloropicolinonitrile: This compound has a chlorine atom at the 5-position.

Uniqueness

3-Bromo-5-cyclopropoxypicolinonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

3-bromo-5-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C9H7BrN2O/c10-8-3-7(13-6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2H2

InChI Key

XTMQKJNIWRDQQR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)C#N)Br

Origin of Product

United States

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